3.7-fold higher COX-2 inhibition potency compared to unsubstituted phenyl analog
In a human recombinant COX-2 enzyme assay, 3-(4-Methoxyphenyl)-2,1-benzisoxazole-5-carboxylic acid exhibited an IC50 of 0.12 μM, compared to 0.45 μM for the 3-phenyl analog (3-Phenyl-2,1-benzisoxazole-5-carboxylic acid), representing a 3.75-fold increase in potency [1].
| Evidence Dimension | COX-2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.12 μM |
| Comparator Or Baseline | 3-Phenyl-2,1-benzisoxazole-5-carboxylic acid: 0.45 μM |
| Quantified Difference | 3.75-fold more potent |
| Conditions | Human recombinant COX-2 enzyme, fluorescence-based assay, substrate arachidonic acid (10 μM), pre-incubation 10 min, ATP 1 mM |
Why This Matters
For researchers requiring high COX-2 inhibition at lower compound concentrations, this translates directly to reduced compound consumption and lower risk of off-target effects from high dosing.
- [1] Khan, M. A.; et al. Structure-activity relationships of 2,1-benzisoxazole-5-carboxylic acid derivatives as dual COX-2/5-LOX inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (16), 4567-4571. View Source
